molecular formula C8H11IN2O2 B14520224 3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide CAS No. 62652-70-4

3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide

Cat. No.: B14520224
CAS No.: 62652-70-4
M. Wt: 294.09 g/mol
InChI Key: LSXKCIWIFXGERY-UHFFFAOYSA-N
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Description

3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C8H10INO2. It is a pyridinium salt, which means it contains a positively charged nitrogen atom within a pyridine ring. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide typically involves the reaction of 3-aminopyridine with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then treated with methyl iodide to form the final product. The reaction conditions usually involve:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous solvents like dichloromethane or acetonitrile

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with precise temperature and pressure control

    Purification: Techniques such as crystallization or chromatography to ensure high purity

    Safety Measures: Proper handling of reagents and solvents to prevent any hazardous situations

Chemical Reactions Analysis

Types of Reactions

3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted products.

Scientific Research Applications

3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The positively charged pyridinium ion can interact with negatively charged sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its use and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methoxycarbonyl)-1-methylpyridinium chloride
  • 3-(Methoxycarbonyl)-1-methylpyridinium bromide
  • 3-(Methoxycarbonyl)-1-methylpyridinium sulfate

Uniqueness

3-[(Methoxycarbonyl)amino]-1-methylpyridin-1-ium iodide is unique due to its specific iodide counterion, which can influence its reactivity and solubility compared to other similar compounds with different counterions. This uniqueness can make it more suitable for certain reactions or applications where the iodide ion plays a crucial role.

Properties

CAS No.

62652-70-4

Molecular Formula

C8H11IN2O2

Molecular Weight

294.09 g/mol

IUPAC Name

methyl N-(1-methylpyridin-1-ium-3-yl)carbamate;iodide

InChI

InChI=1S/C8H10N2O2.HI/c1-10-5-3-4-7(6-10)9-8(11)12-2;/h3-6H,1-2H3;1H

InChI Key

LSXKCIWIFXGERY-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=CC(=C1)NC(=O)OC.[I-]

Origin of Product

United States

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